

# MMH1: A Technical Guide to a Novel BRD4 Molecular Glue Degrader

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Compound of Interest		
Compound Name:	MMH1	
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### **Abstract**

**MMH1** is a first-in-class, novel molecular glue degrader that specifically induces the degradation of the second bromodomain of Bromodomain-containing protein 4 (BRD4-BD2).[1] [2] Unlike traditional inhibitors, **MMH1** operates through a unique mechanism termed "template-assisted covalent modification."[3] It facilitates a ternary complex between BRD4-BD2 and the DDB1 and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4 E3 ubiquitin ligase. This induced proximity leads to the covalent modification of DCAF16, stabilization of the ternary complex, and subsequent ubiquitination and proteasomal degradation of BRD4.[1][3] With a high degradation potency (DC50 of 0.3 nM) and the ability to achieve nearly complete degradation of BRD4-BD2, **MMH1** represents a significant tool for studying BRD4 biology and a promising scaffold for the development of novel therapeutics.[4]

## **Core Mechanism of Action**

**MMH1** is a derivative of the well-characterized BRD4 inhibitor, JQ1, modified with a reactive acrylamide "warhead."[4] Its mechanism is not based on simple occupancy-driven inhibition but on inducing and stabilizing a new protein-protein interaction.

 Ternary Complex Formation: MMH1 first binds to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2).

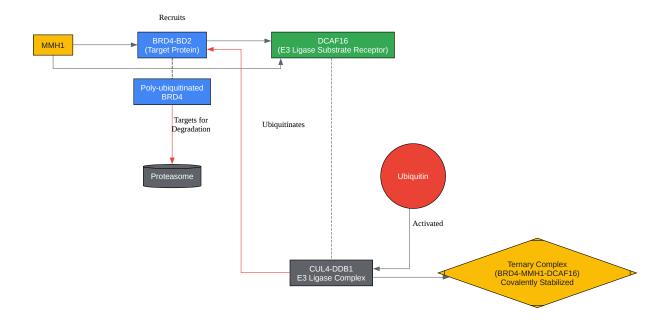
## Foundational & Exploratory





- E3 Ligase Recruitment: The **MMH1**/BRD4-BD2 complex then recruits DCAF16, a component of the CRL4 E3 ubiquitin ligase complex.[1] Notably, there is a pre-existing structural complementarity between DCAF16 and BRD4-BD2 that facilitates this interaction.[3]
- Template-Assisted Covalent Modification: The BRD4-BD2 protein acts as a structural template, optimally positioning the acrylamide moiety of MMH1 to react with a specific cysteine residue (Cys58) on DCAF16.[3]
- Ubiquitination & Degradation: This irreversible covalent bond locks the ternary complex (BRD4-MMH1-DCAF16) in place, allowing the E3 ligase to efficiently poly-ubiquitinate BRD4.
   The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.





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Caption: Mechanism of MMH1-induced BRD4 degradation.

## **Quantitative Data**

The efficacy of MMH1 has been quantified through various cellular and biochemical assays.



Parameter	Value	Cell Line / System	Reference
DC <sub>50</sub> (Degradation)	0.3 nM	K562 (BRD4-BD2)	[4]
D <sub>max</sub> (Degradation)	~95%	K562 (BRD4-BD2)	[4]
Potency vs. GNE011	~3333-fold increase	K562	[4]
TR-FRET Max Ratio	1.78	In vitro (BRD4- BD2/DCAF16)	[4]

Compound	Molecular Formula	Molecular Weight	Purity	Solubility (DMSO)
MMH1	C26H29N5O3S	491.61	>98%	100 mg/mL

## Experimental Protocols Synthesis of MMH1

**MMH1** is synthesized from the JQ1 precursor, tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][3]triazolo[4,3-a][1]diazepin-6-yl)acetate, by first converting the tert-butyl ester to a carboxylic acid, followed by amide coupling with prop-2-yn-1-amine, and a final reaction to form the acrylamide moiety. A detailed, step-by-step protocol can be found in the supplementary information of Li, YD., et al. (2023).



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Caption: General synthetic workflow for MMH1.

## **Western Blot for BRD4 Degradation**

This protocol is used to quantify the reduction of cellular BRD4 protein levels following treatment with **MMH1**.



#### Cell Culture and Treatment:

- Seed K562 cells in 12-well plates at a density of 0.5 x 10<sup>6</sup> cells/mL.
- Treat cells with a serial dilution of MMH1 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.
- Incubate for the desired time period (e.g., 6 or 16 hours).

#### Cell Lysis:

- Harvest cells by centrifugation.
- Wash once with ice-cold PBS.
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification and SDS-PAGE:
  - Determine protein concentration using a BCA assay.
  - Normalize samples and load equal amounts of protein (e.g., 20 μg) onto a 4-12% Bis-Tris polyacrylamide gel.
  - Perform electrophoresis to separate proteins by size.
- Immunoblotting:
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with a primary antibody against BRD4 overnight at 4°C.
  - Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
  - Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.



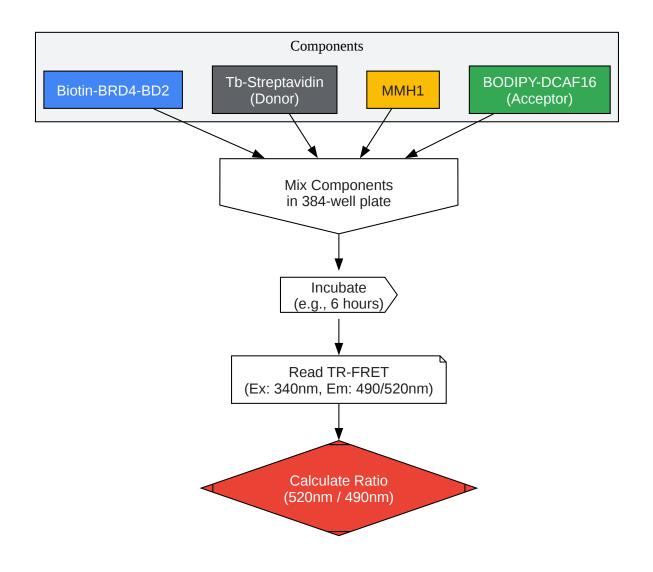
Detect chemiluminescence using an imaging system and quantify band intensity.

## **TR-FRET Assay for Ternary Complex Formation**

This biochemical assay measures the proximity between BRD4-BD2 and DCAF16 induced by **MMH1**.

- Reagents:
  - Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
  - Biotinylated BRD4-BD2.
  - Terbium-tagged streptavidin (Donor).
  - BODIPY-FL labeled DCAF16 (Acceptor).
- Procedure:
  - In a 384-well plate, add serial dilutions of MMH1.
  - Add a solution containing biotinylated BRD4-BD2 and terbium-streptavidin.
  - Add BODIPY-FL labeled DCAF16.
  - Incubate for a set time (e.g., 6 hours) at room temperature.
  - Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 490 nm for terbium and 520 nm for BODIPY-FL).
  - Calculate the TR-FRET ratio (520 nm / 490 nm) to determine complex formation.[4]





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**Caption:** Workflow for the TR-FRET ternary complex assay.

## **Intact Protein Mass Spectrometry**

This method confirms the covalent modification of DCAF16 by **MMH1**, which is enhanced in the presence of BRD4-BD2.



- Sample Preparation:
  - Prepare three reaction conditions:
    - 1. Recombinant DCAF16-DDB1 complex alone.
    - 2. DCAF16-DDB1 complex incubated with **MMH1**.
    - 3. DCAF16-DDB1 complex incubated with both **MMH1** and BRD4-BD2.
  - Incubate reactions at 4°C for 16 hours.
- LC-MS Analysis:
  - Inject the protein samples onto a reverse-phase column (e.g., C4).
  - Desalt the sample online.
  - Elute the protein into an LTQ ion trap or Orbitrap mass spectrometer.
  - Use an HPLC gradient of 0.1M acetic acid in water and 0.1M acetic acid in acetonitrile.
- Data Analysis:
  - Acquire mass spectra for the intact DCAF16 protein.
  - Deconvolute the spectra to determine the protein mass.
  - Compare the mass of DCAF16 across the three conditions. An increase in mass
    corresponding to the molecular weight of MMH1 indicates covalent adduct formation. A
    significantly higher percentage of modified DCAF16 in the presence of BRD4-BD2
    confirms the template-assisted mechanism.[3]

## Conclusion

**MMH1** is a powerful chemical probe that operates via a sophisticated template-assisted covalent modification mechanism. Its high potency and selectivity for degrading BRD4-BD2 make it an invaluable tool for dissecting the specific functions of this bromodomain in gene



regulation and disease. The principles underlying its mechanism of action open a new avenue for the rational design of covalent molecular glues, expanding the scope of targeted protein degradation for therapeutic intervention.

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